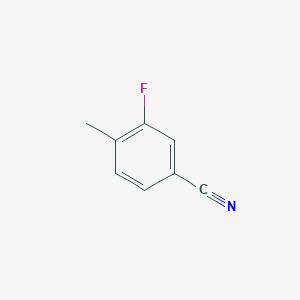

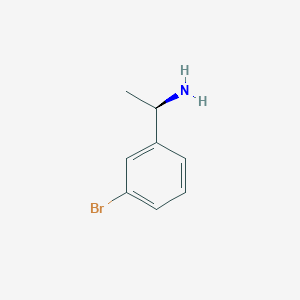

(R)-1-(3-溴苯基)乙胺

概述

描述

Synthesis Analysis

Synthesis of brominated aromatic compounds, including those similar to "(R)-1-(3-bromophenyl)ethanamine," often involves halogenation reactions, cross-coupling techniques, or reductive amination processes. A practical synthesis method for brominated biphenyl compounds, which could be adapted for the synthesis of "(R)-1-(3-bromophenyl)ethanamine," has been reported, highlighting the utility of cross-coupling reactions and the importance of choosing appropriate reagents and conditions for achieving desired yields and selectivities (Qiu et al., 2009).

Molecular Structure Analysis

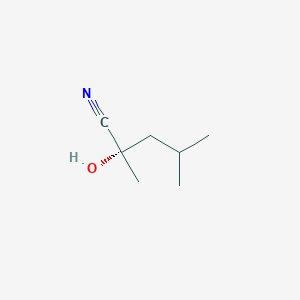

The molecular structure of brominated aromatic compounds, including "(R)-1-(3-bromophenyl)ethanamine," is characterized by the presence of a bromine atom attached to an aromatic ring, influencing the compound's electronic and steric properties. The bromine atom significantly impacts the compound's reactivity and interaction with other molecules, as well as its potential coordination properties when used as a ligand in metal complexes (Saeed, Flörke, & Erben, 2014).

Chemical Reactions and Properties

Brominated aromatic compounds exhibit a range of chemical reactions, including participation in nucleophilic substitution reactions, oxidative conditions, and as intermediates in the synthesis of more complex molecules. The electron-withdrawing effect of the bromine atom affects the reactivity of the adjacent amine group, potentially facilitating its participation in various organic transformations (McGlacken & Bateman, 2009).

Physical Properties Analysis

The physical properties of "(R)-1-(3-bromophenyl)ethanamine," such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of both a bromine atom and an amine group contributes to the compound's polarity, potentially affecting its solubility in various solvents. These properties are crucial for determining the compound's behavior in different chemical environments and for its application in synthesis processes.

Chemical Properties Analysis

The chemical properties of "(R)-1-(3-bromophenyl)ethanamine" include its acidity/basicity, stability under various conditions, and reactivity towards different reagents. The bromine atom and the amine group play significant roles in dictating these properties, influencing the compound's behavior in chemical reactions and its potential applications in organic synthesis and as a building block in the development of pharmaceuticals and materials (Bwoker, 1992).

科学研究应用

溴化合物的环境和健康影响

新型溴化阻燃剂:一篇综述总结了新型溴化阻燃剂(NBFRs)在室内空气、灰尘、消费品和食品中的存在情况,讨论了它们的注册、潜在风险,并强调了对它们的环境命运和毒性需要进一步研究(Zuiderveen, Slootweg, & de Boer, 2020)。本文强调了溴化合物的环境和健康影响,建议(R)-1-(3-溴苯基)乙胺相关研究可以在哪些领域发挥作用,特别是在理解这类化学品的环境影响和安全性概况方面。

动物实验的替代方法

动物实验的替代方法:一篇文章讨论了动物实验的伦理关切和缺点,提出了各种替代方法来减少、改进和替代科学实验中对动物的使用(Doke & Dhawale, 2013)。虽然与(R)-1-(3-溴苯基)乙胺没有直接关联,但在这个领域的研究可以探索评估新化合物的安全性和有效性的替代测试方法,包括具有溴化结构的化合物。

硫脲的化学和生物学性质

硫脲的化学和应用:一篇关于硫脲的化学、配位、结构和生物学性质的综述提供了关于它们广泛应用的见解,包括作为配位化学中的配体(Saeed, Flörke, & Erben, 2014)。这表明对类似(R)-1-(3-溴苯基)乙胺的化合物的研究可以探讨它们在配位化学中的潜在应用和生物活性,扩展对它们在各种科学领域中实用性的理解。

溴化阻燃剂的环境污染和毒性

环境污染和毒性:一篇文章回顾了溴化阻燃剂(BFRs)的污染水平和毒理效应,强调了需要采取控制措施以减轻它们对人类健康的影响(Zhu-yin, 2014)。对类似(R)-1-(3-溴苯基)乙胺的化合物的研究可以有助于更好地了解与溴化合物相关的环境和健康风险,强调了开发更安全化学品的重要性。

安全和危害

属性

IUPAC Name |

(1R)-1-(3-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBZHYLTOAGURM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-bromophenyl)ethanamine | |

CAS RN |

176707-77-0 | |

| Record name | (R)-3-Bromo-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)

![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)

![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)